Structural Differentiation: α-Dimethylamino Substitution Pattern in 2-(Dimethylamino)-2-(4-ethylphenyl)acetic Acid
2-(Dimethylamino)-2-(4-ethylphenyl)acetic acid bears the dimethylamino group directly on the α-carbon of the acetic acid moiety. This contrasts with positional isomers such as 4-(dimethylamino)phenylacetic acid, where the dimethylamino group resides on the para position of the aromatic ring, and 2-(dimethylamino)-2-phenylacetic acid, which lacks the 4-ethyl aromatic substituent . This α-placement alters both electronic and steric properties relevant to synthetic derivatization and potential biological recognition [1].
| Evidence Dimension | Structural isomerism and substitution pattern |
|---|---|
| Target Compound Data | α-Dimethylamino substitution on acetic acid carbon; 4-ethyl group on phenyl ring |
| Comparator Or Baseline | 4-(Dimethylamino)phenylacetic acid (para-dimethylamino on ring; no α-substitution; no ethyl group) |
| Quantified Difference | Qualitative structural difference only; no direct comparative activity data available |
| Conditions | Structural analysis via SMILES and IUPAC nomenclature comparison |
Why This Matters
The α-substitution pattern alters the compound's hydrogen-bonding capacity and potential for enantioselective transformations, directly impacting synthetic route design and intermediate utility relative to ring-substituted analogs.
- [1] CN111777520A. Synthesis method of multi-substituted dimethylamino phenyl acetic acid compound. Google Patents. 2020. View Source
